molecular formula C19H18FN3O3S2 B2511701 N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005291-78-0

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2511701
CAS No.: 1005291-78-0
M. Wt: 419.49
InChI Key: PGFRAZVKAKZCLB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study highlights the development of derivatives by modifying the acetamide group in certain compounds to enhance their anticancer effects. The replacement with an alkylurea moiety resulted in compounds with potent antiproliferative activities against human cancer cell lines, alongside reduced toxicity. This modification also maintained the compounds' inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Enzyme Inhibitory Activities

Research on the synthesis of new compounds has demonstrated their potential as enzyme inhibitors. For instance, novel triazole analogues were synthesized and shown to inhibit enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest applications in developing treatments for conditions associated with these enzymes (N. Virk et al., 2018).

Anti-inflammatory Activities

The synthesis of specific derivatives has been explored for their anti-inflammatory properties. Among synthesized compounds, several showed significant anti-inflammatory activity, highlighting their potential for therapeutic use in inflammatory diseases (K. Sunder & Jayapal Maleraju, 2013).

Antimicrobial Agents

Oxazolidinone analogs have been investigated for their in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds, with a unique mechanism of bacterial protein synthesis inhibition, demonstrated potential as novel antimicrobial agents, not showing cross-resistance with strains resistant to other antibiotics (G. Zurenko et al., 1996).

Anticonvulsant and Analgesic Activities

Another study on the synthesis of new acetamides derived from pyrrolidinyl-acetic acid evaluated these compounds for anticonvulsant activity. Some compounds revealed significant protection in animal models of epilepsy and also demonstrated analgesic activity in models of tonic pain, indicating their potential in epilepsy and pain management (J. Obniska et al., 2015).

Agricultural Applications

In the agricultural sector, the detection and analysis of herbicides and their metabolites in natural water highlight the environmental impact and persistence of such compounds, underlining the importance of developing environmentally friendly and easily degradable herbicides (L. Zimmerman et al., 2002).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-12-10-27-19(21-12)28-11-15-7-16(24)17(26-2)8-23(15)9-18(25)22-14-5-3-4-13(20)6-14/h3-8,10H,9,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFRAZVKAKZCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.